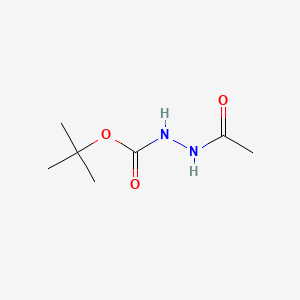

N'-acetylhydrazinecarboxylic acid tert-butyl ester

Overview

Description

N’-acetylhydrazinecarboxylic acid tert-butyl ester is a derivative of tert-butyl esters . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .

Synthesis Analysis

The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters, such as N’-acetylhydrazinecarboxylic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The reaction of tert-butyl esters with nucleophiles and electrophiles is also possible .Scientific Research Applications

Synthesis of Acyl Hydrazides

Acyl hydrazides are valuable intermediates in organic synthesis. They serve as versatile scaffolds for constructing various functional groups. The formation of acyl hydrazides from aldehyde precursors involves several methods, including metal-based (such as rhodium and copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) approaches . These methods allow chemists to access a wide range of acyl hydrazides, which can subsequently be used for diverse applications.

Fragrant Rice Grain Yield Enhancement

While not directly related to chemical synthesis, it’s interesting to note that magnesium application (in the form of MgCl₂) has been shown to improve the yield of fragrant rice grains. Fragrant rice is prized for its aroma, and magnesium treatment positively impacts both grain yield and protein content .

Safety and Hazards

Future Directions

Tert-butyl esters, including N’-acetylhydrazinecarboxylic acid tert-butyl ester, have wide applications in organic synthesis, particularly in peptide chemical synthesis . Their use as masked carboxyl group surrogates is still widely utilized in practice, despite the existence of many other methods that were developed for the introduction of the corresponding protecting group . Therefore, the future directions in this field may involve the development of new synthesis methods and applications of tert-butyl esters.

properties

IUPAC Name |

tert-butyl N-acetamidocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKMRSZXDDOMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-acetylhydrazinecarboxylic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)

![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)